Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride
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Overview
Description
Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound that features a fused bicyclic structure consisting of a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential as a kinase inhibitor, which makes it a valuable scaffold for drug discovery .
Mechanism of Action
Target of Action
Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride is primarily targeted towards the G protein-coupled receptor kinase 2 (GRK2) . GRK2 plays a crucial role in regulating the function of G protein-coupled receptors, which are involved in numerous physiological processes.
Mode of Action
this compound interacts with its target, GRK2, by mimicking ATP, the natural substrate of the kinase . The compound binds to the ATP pocket of the kinase, forming hydrogen bonds with the hinge region .
Result of Action
It is known that the compound can inhibit the activity of grk2, which may lead to alterations in g protein-coupled receptor signaling .
Biochemical Analysis
Biochemical Properties
Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride is a prodrug that is activated by hydrolysis of the ester group . The activation process occurs through an enzymatic mechanism that requires two enzymes: carboxylesterase and cytochrome P450 .
Cellular Effects
This compound has been shown to be active against solid tumors and has been found to be effective in inhibiting tumor growth and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its activation by hydrolysis of the ester group, which is facilitated by the enzymes carboxylesterase and cytochrome P450 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to optimize reaction conditions to maximize yield and minimize impurities, often involving continuous flow chemistry and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like stannous chloride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, such as halides or alkyl groups.
Scientific Research Applications
Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of kinase inhibitors, which are crucial for regulating various biological processes.
Medicine: Its potential as a drug candidate for treating diseases like cancer and inflammatory disorders is being explored.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine: Another heterocyclic compound with a similar structure but different substitution patterns.
Pyrido[3’,2’4,5]thieno[2,3-d]pyrimidine: A compound with an additional fused ring, offering different biological activities.
Uniqueness
Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which can form hydrogen bonds and enhance its binding affinity to biological targets .
Properties
IUPAC Name |
thieno[2,3-c]pyridine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S.ClH/c10-8(11)6-7-5(1-3-9-6)2-4-12-7;/h1-4H,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPBWCLECPLUBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CS2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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